2-Chloro-4-(4-chlorophenyl)-6-phenyl-1,3,5-triazine
Overview
Description
2-Chloro-4-(4-chlorophenyl)-6-phenyl-1,3,5-triazine is a heterocyclic aromatic compound that belongs to the class of triazines Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science
Scientific Research Applications
2-Chloro-4-(4-chlorophenyl)-6-phenyl-1,3,5-triazine has several applications in scientific research:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(4-chlorophenyl)-6-phenyl-1,3,5-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzonitrile with phenylhydrazine in the presence of a base, followed by chlorination to introduce the chlorine atom at the 2-position of the triazine ring . The reaction is usually carried out in a polar solvent such as ethanol or acetonitrile, and the temperature is maintained between 60-80°C to ensure optimal yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity . Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is becoming increasingly important in the industrial production of triazine derivatives.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-(4-chlorophenyl)-6-phenyl-1,3,5-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the triazine ring can be substituted by nucleophiles such as amines, thiols, and alkoxides under basic conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding oxides or reduced to amines under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in polar solvents like ethanol or dimethyl sulfoxide.
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic media.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Nucleophilic Substitution: Substituted triazines with various functional groups.
Oxidation: Triazine oxides.
Reduction: Amino-triazines.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(4-chlorophenyl)-6-phenyl-1,3,5-triazine involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes, such as kinases, by binding to their active sites and preventing substrate access . This inhibition can lead to the disruption of cellular signaling pathways, ultimately resulting in antiproliferative effects on cancer cells . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparison with Similar Compounds
2-Chloro-4,6-diphenyl-1,3,5-triazine: Similar structure but lacks the additional chlorine atom on the phenyl ring.
4-Chloro-6-phenyl-1,3,5-triazine: Similar structure but lacks the additional phenyl group.
2,4,6-Trichloro-1,3,5-triazine: Contains three chlorine atoms but lacks the phenyl groups.
Uniqueness: 2-Chloro-4-(4-chlorophenyl)-6-phenyl-1,3,5-triazine is unique due to the presence of both chlorine and phenyl substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-4-(4-chlorophenyl)-6-phenyl-1,3,5-triazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2N3/c16-12-8-6-11(7-9-12)14-18-13(19-15(17)20-14)10-4-2-1-3-5-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRNODHPMNYHKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90275366 | |
Record name | 2-chloro-4-(4-chlorophenyl)-6-phenyl-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90275366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30894-93-0 | |
Record name | 2-chloro-4-(4-chlorophenyl)-6-phenyl-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90275366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-4-(4-chlorophenyl)-6-phenyl-1,3,5-triazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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